1-(3-Methoxyphenyl)-3-phenylurea
Overview
Description
1-(3-Methoxyphenyl)-3-phenylurea is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallography and Structural Analysis
1-(3-Methoxyphenyl)-3-phenylurea and its analogs have been the subject of research in crystallography and molecular structure analysis. For instance, studies have focused on the crystal structure of related compounds like metobromuron, a phenylurea herbicide, examining aspects like dihedral angles and hydrogen bonds which form chains and two-dimensional networks in the crystal structure (Kang, Kim, Kwon, & Kim, 2015).
Molecular Docking and Drug Design
The compound has relevance in drug design, especially in the context of molecular docking and DNA binding. Studies have explored the synthesis and characterization of similar compounds, investigating their interactions with DNA and potential for cytotoxicity against cancer cell lines (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, Kesarwani, 2016).
Herbicide Development and Soil Interaction
Research has also explored the use of this compound analogs in the development of herbicides. The adsorption of these compounds by soils and their effectiveness as herbicides have been studied, providing insights into environmental interactions and agricultural applications (Kozak & Weber, 1983).
Anticancer Research
Compounds related to this compound have been investigated for their potential as anticancer agents. Studies have focused on synthesizing thiourea compounds with a 3-(4-methoxyphenyl)azetidine moiety and evaluating their in vitro anticancer activity against various human cancer cell lines (Parmar, Soni, Guduru, Rayani, Kusurkar, Vala, Talukdar, Eissa, Metwaly, Khalil, Zunjar, Battula, 2021).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used in methods for determining specific herbicides and their metabolites in various samples, enhancing the ability to detect and quantify these compounds in environmental and biological samples (Voogt, Haak, Geerdink, Brinkman, 1984).
Neurological Research
There is research interest in the neurological effects of compounds structurally similar to this compound. Studies have investigated the neurotoxic potential of analogs and their impact on conditions like Parkinsonism, shedding light on the neurochemical pathways influenced by these compounds (Zimmerman, Cantrell, Reel, Hemrick-Luecke, Fuller, 1986).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-5-8-12(10-13)16-14(17)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDALDRWUBYRDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304164 | |
Record name | 1-(3-methoxyphenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-83-1 | |
Record name | N-(3-Methoxyphenyl)-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13142-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 164410 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013142831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC164410 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-methoxyphenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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